

# Application Notes and Protocols for IACS-8779 Disodium Treatment in Cell Culture

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## Compound of Interest

Compound Name: IACS-8779 disodium

Cat. No.: B15611295

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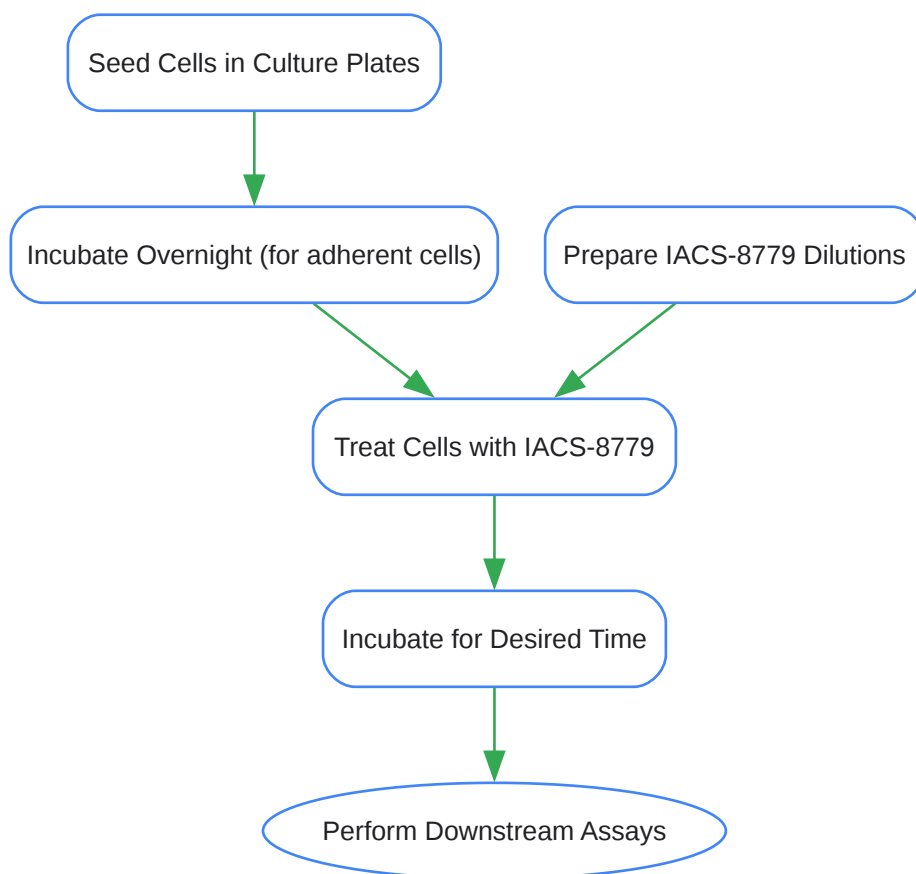
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**IACS-8779 disodium** is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can initiate a powerful anti-tumor immunity, making STING agonists like IACS-8779 promising candidates for cancer immunotherapy.<sup>[1][2][3]</sup> These application notes provide detailed protocols for the in vitro use of **IACS-8779 disodium** to assist researchers in studying its biological effects on various cancer cell lines.

## Mechanism of Action

IACS-8779, a cyclic dinucleotide analog, directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily Interferon-beta (IFN- $\beta$ ), and other inflammatory cytokines. This cascade initiates a robust anti-tumor immune response.



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## References

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